(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
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Overview
Description
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an oxadiazole moiety, and an aminomethyl group, making it a versatile molecule for research and industrial applications.
Scientific Research Applications
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable diene or enamine precursor.
Coupling of the Oxadiazole and Pyrrolidine Rings: The final step involves coupling the oxadiazole and pyrrolidine rings through a carbonylation reaction, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Mechanism of Action
The mechanism of action of (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-2-OL
- (3R)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
Uniqueness
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDQLSPXCATMA-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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